molecular formula C5H8ClNO2 B1433747 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride CAS No. 104501-33-9

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Cat. No.: B1433747
CAS No.: 104501-33-9
M. Wt: 149.57 g/mol
InChI Key: FNXGPJXOXIEBNS-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C5H8ClNO2. It is also known as H-Prg-OH hydrochloride. This compound is characterized by the presence of a propargyl group attached to the amino acid glycine, forming a non-proteinogenic amino acid. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems.

    Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: The compound is used in the production of various chemical products and intermediates.

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be synthesized through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.

Mechanism of Action

The mechanism by which 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride exerts its effects involves the inhibition of specific enzymes. For example, it inhibits cystathionine gamma-lyase, which plays a role in the synthesis of hydrogen sulfide. This inhibition affects various biological pathways and processes, making the compound useful in studying enzyme functions and potential therapeutic applications.

Comparison with Similar Compounds

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be compared with other similar compounds, such as:

    Prop-2-yn-1-ylglycine: This compound is similar in structure but lacks the hydrochloride component.

    2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid hydrochloride: This compound has an additional carboxymethyl group, making it more complex.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

2-(prop-2-ynylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGPJXOXIEBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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